molecular formula C19H16ClN3O4 B2941440 N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-51-5

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2941440
CAS RN: 863612-51-5
M. Wt: 385.8
InChI Key: RJBMFROXJIHYMF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Approaches : Research has delved into novel synthetic routes for creating derivatives of tetrahydropyrimidine, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. One study focused on synthesizing a range of heterocyclic compounds derived from visnaginone and khellinone, highlighting their inhibitory activity on cyclooxygenase enzymes and their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Another investigation synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, emphasizing the significance of structural modifications on biological activity (Hassan et al., 2014).

  • Antidiabetic Potential : A specific focus has been on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, with studies examining their in vitro antidiabetic activity via the α-amylase inhibition assay. This research sheds light on the therapeutic potential of such compounds in diabetes management (Lalpara et al., 2021).

  • Antiviral and Antimicrobial Effects : Several studies have synthesized and evaluated the antiviral and antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, compounds were assessed for their inhibitory activity against various DNA and retroviruses, with some derivatives showing marked antiretroviral activity, highlighting their potential in treating viral infections (Hocková et al., 2003).

Molecular and Structural Studies

  • Crystallography and Molecular Structure : Research into the molecular and crystal structures of related compounds provides insights into their potential interactions and mechanisms of action. For example, studies on isostructural pyrimidine compounds have revealed details about their hydrogen-bonded sheets and electronic structures, contributing to a better understanding of their molecular properties (Trilleras et al., 2009).

  • Chemical Modifications and Activity Relationship : The synthesis of various derivatives through modifications at different positions on the tetrahydropyrimidine ring has been explored to assess their impact on biological activity. Structural variations, such as changes in substituents, have been correlated with differences in cyclooxygenase inhibition, analgesic, anti-inflammatory, and antimicrobial activities, emphasizing the role of molecular design in enhancing therapeutic efficacy (Palanki et al., 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea, followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia.", "Starting Materials": [ "3-chloro-4-methylbenzaldehyde", "3-methoxybenzoylurea", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea in the presence of a base such as potassium carbonate to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea.", "Step 2: Cyclization of N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea with acetic anhydride and a catalytic amount of sulfuric acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.", "Step 3: Reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ethyl chloroformate and ammonia in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] }

CAS RN

863612-51-5

Product Name

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24)

InChI Key

RJBMFROXJIHYMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl

solubility

not available

Origin of Product

United States

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